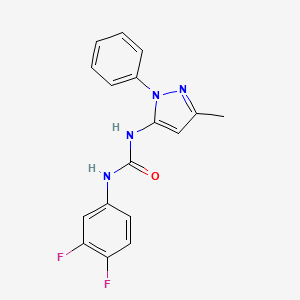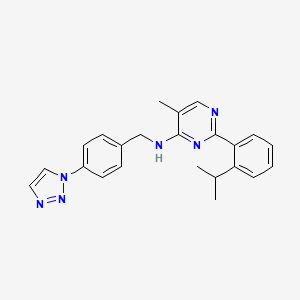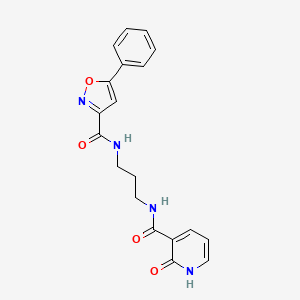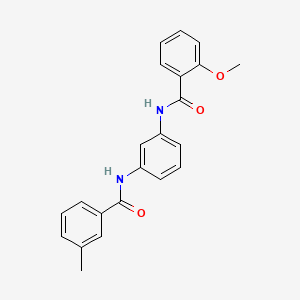
Molybdenum disilver tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum disilver tetraoxide is a chemical compound with the molecular formula Ag2MoO4 . It is listed in the European Chemicals Agency (ECHA) and its CAS number is 13765-74-7 .
Molecular Structure Analysis
The molecular structure of Molybdenum disilver tetraoxide is represented by the formula Ag2MoO4-6 . The InChI code for the compound is InChI=1S/2Ag.Mo.4O/q2*+1;;4*-2 .Physical And Chemical Properties Analysis
Molybdenum disilver tetraoxide has a molecular weight of 375.68 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . The exact mass is 377.69491 g/mol and the monoisotopic mass is 375.69525 g/mol . The topological polar surface area is 4 Ų .Wissenschaftliche Forschungsanwendungen
Ammonia Detection
Molybdenum disulfide (MoS2) nanocomposites, such as MoS2/Co3O4, demonstrate significant potential in ammonia (NH3) detection. MoS2/Co3O4 nanocomposite film sensors exhibit high sensitivity, stability, and selectivity for ultra-low-concentration NH3 detection at room temperature, outperforming their MoS2 and Co3O4 counterparts (Zhang et al., 2017).
Nanoelectronics and Optoelectronics
Few-layer MoS2 shows promise in nanoelectronics and optoelectronics due to its ultrathin structure and direct bandgap of 1.9 eV in monolayer form. Its ability to control spin and valley degrees of freedom makes it suitable for spintronic and valleytronic devices (Ganatra & Zhang, 2014).
Versatile Functionalities in Various Systems
Molybdenum oxides, including various oxide stoichiometries of molybdenum, are highly versatile. Their exceptional chemical and physical characteristics enable applications in optical, electronic, catalytic, bio, and energy systems. The manipulation of their oxidation states allows for control over crystal structure, morphology, and electronic states (De Castro et al., 2017).
High-Temperature Structural Applications
Molybdenum disilicide (MoSi2) is a promising material for high-temperature structural applications due to its excellent oxidation resistance, high melting point, and moderate density. Its potential applications include turbine airfoils, combustion chamber components, and missile nozzles (Yao et al., 1999).
Biomedical Applications
MoS2-based nanocomposites in 2D and 0D forms have diverse applications in biomedicine, including drug delivery, phototherapy, bioimaging, theranostics, and biosensing. These applications leverage the unique structural, physicochemical, and optical properties of MoS2 (Yadav et al., 2018).
Electronic and Optical Properties for Flexible Electronics
2D MoS2, a transition metal dichalcogenide, exhibits properties ideal for flexible electronics, energy storage, and electrochemical catalysis. Its layer-dependent band structure and 1.8 eV direct bandgap in monolayer form make it significant for industrial applications (Li & Zhu, 2015).
Photoluminescent Applications
Molybdenum oxide quantum dots (MoOx QDs), derived from MoS2, demonstrate strong photoluminescence, making them suitable for photoluminescent probes in various fields like sensing, cell imaging, and biomedical applications (Xiao et al., 2016).
Lubricant Additives
Soluble Mo-S compounds, such as tetrathiomolybdates, are used as lubricant additives, enhancing properties like friction reduction, load-carrying capacity, and antioxidant performance (Mitchell, 1984).
Catalysis in Hydrogen Generation
Molybdenum disulfide-based molecular complexes exhibit activity for electrochemical hydrogen production from water, offering a low-cost alternative to platinum-based catalysts (Karunadasa et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Molybdenum disilver tetraoxide can be achieved through a precipitation reaction between silver nitrate and sodium molybdate in the presence of a reducing agent.", "Starting Materials": [ "Silver nitrate", "Sodium molybdate", "Reducing agent (such as sodium borohydride or hydrazine)" ], "Reaction": [ "Dissolve silver nitrate and sodium molybdate in separate beakers of distilled water", "Add the silver nitrate solution to the sodium molybdate solution while stirring", "Add the reducing agent slowly to the mixture while stirring", "The solution will turn dark brown as the Molybdenum disilver tetraoxide precipitates out", "Filter the precipitate and wash with distilled water", "Dry the Molybdenum disilver tetraoxide in an oven at 60°C for several hours" ] } | |
CAS-Nummer |
13765-74-7 |
Produktname |
Molybdenum disilver tetraoxide |
Molekularformel |
Ag2MoO4 |
Molekulargewicht |
375.6924 |
IUPAC-Name |
Molybdenum disilver tetraoxide |
InChI |
InChI=1S/2Ag.Mo.4O/q2*+1;+6;4*-2 |
InChI-Schlüssel |
XSPGCGFFRFHYFZ-UHFFFAOYSA-N |
SMILES |
[Mo+6].[Ag+].[Ag+].[O-2].[O-2].[O-2].[O-2] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Molybdenum disilver tetraoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)





![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

